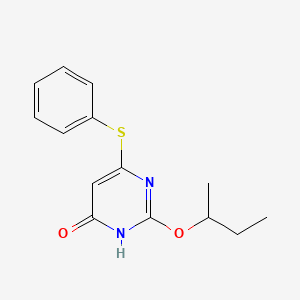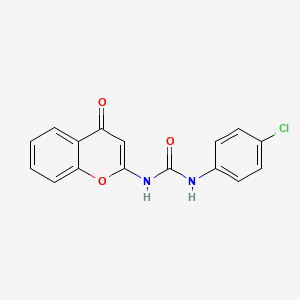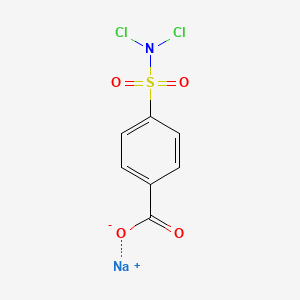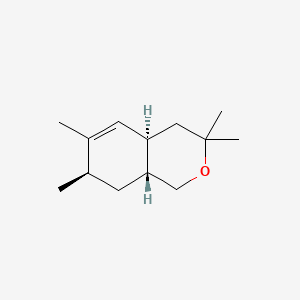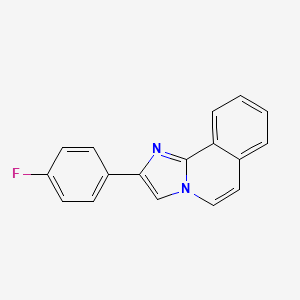
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that combines an imidazole ring with an isoquinoline moiety. This compound is known for its broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline typically involves the use of metal reagents or catalysts. One common method is the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the compound. Industrial production methods often focus on optimizing yield, reducing costs, and improving product selectivity and purity .
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antibacterial, and antiviral activities. The compound’s ability to inhibit topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit makes it a promising candidate for drug development . Additionally, its unique structure and properties make it useful in various industrial applications, such as the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its inhibition of topoisomerase I interferes with DNA replication and transcription, leading to cell death in cancer cells. Similarly, its inhibition of PKA affects various cellular processes, including metabolism, cell division, and apoptosis . The compound’s fluorine atom enhances its biological activity by increasing its binding affinity to target proteins .
Comparación Con Compuestos Similares
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzo[4,5]imidazo[2,1-a]isoquinoline and 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine . While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of a fluorine atom.
Propiedades
Número CAS |
61001-09-0 |
|---|---|
Fórmula molecular |
C17H11FN2 |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11FN2/c18-14-7-5-13(6-8-14)16-11-20-10-9-12-3-1-2-4-15(12)17(20)19-16/h1-11H |
Clave InChI |
NROCNRLEWWJNJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)
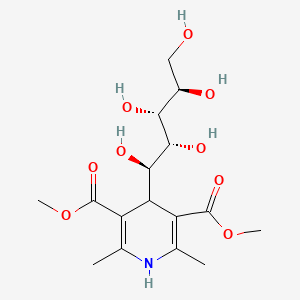
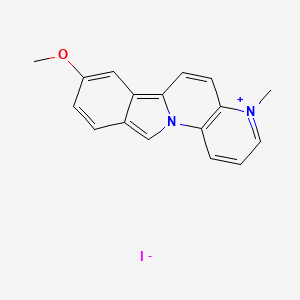
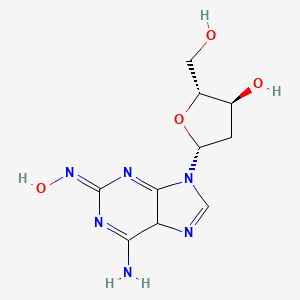
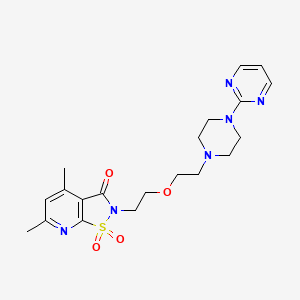
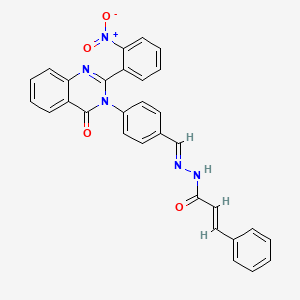
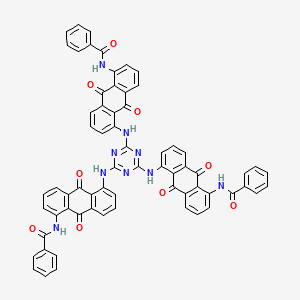
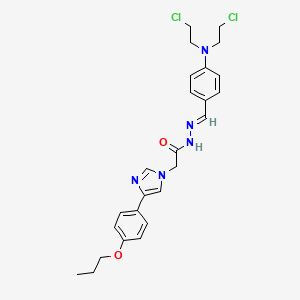

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
